![molecular formula C13H18F2N2O B2777150 [4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine CAS No. 2228136-02-3](/img/structure/B2777150.png)
[4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine
Description
[4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine: is a synthetic organic compound characterized by the presence of a cyclohexyl ring substituted with difluoro groups and a methanamine moiety attached to a methoxypyridinyl group
Propriétés
IUPAC Name |
[4,4-difluoro-1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O/c1-18-10-2-3-11(17-8-10)12(9-16)4-6-13(14,15)7-5-12/h2-3,8H,4-7,9,16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKUJFXCJDEJOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C2(CCC(CC2)(F)F)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal or catalytic conditions.
Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Methoxypyridinyl Group: This step involves the coupling of a methoxypyridine derivative with the cyclohexyl ring, typically through a nucleophilic substitution reaction.
Formation of the Methanamine Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridinyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the cyclohexyl ring or the methanamine moiety, using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxypyridinyl group can yield pyridine N-oxides, while reduction of the cyclohexyl ring can produce cyclohexanol derivatives.
Applications De Recherche Scientifique
Pharmacological Applications
The compound has been investigated primarily for its potential as a therapeutic agent. Here are some notable applications:
Neurological Disorders
Research indicates that derivatives of this compound may act as inhibitors for certain enzymes implicated in neurological diseases. For instance, studies have explored the role of similar compounds in inhibiting the enzyme ALOX15, which is involved in the metabolism of fatty acids and has been linked to neuroinflammation .
Anticancer Activity
The compound's structure suggests potential activity against various cancer cell lines. Preliminary studies have shown that compounds with similar frameworks exhibit cytotoxic effects on tumor cells by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
Some derivatives of [4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine have demonstrated antimicrobial activity against a range of pathogens. This includes efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Material Science Applications
In addition to biological applications, this compound can also serve as a building block for the synthesis of advanced materials.
Polymer Chemistry
The compound can be utilized in the synthesis of polymers that exhibit enhanced thermal stability and mechanical properties. Its difluoromethyl group contributes to the overall rigidity and thermal resistance of polymer matrices .
Nanotechnology
Research into nanocomposites incorporating this compound has shown promising results in enhancing electrical conductivity and mechanical strength in nanofillers used for various applications, including electronics and coatings .
Case Studies
Several case studies illustrate the practical applications of this compound:
Mécanisme D'action
The mechanism of action of [4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups and methoxypyridinyl moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4,4-Difluoro-1-(pyridin-2-yl)cyclohexyl]methanamine: Lacks the methoxy group, which may affect its binding affinity and reactivity.
[4,4-Difluoro-1-(3-methoxypyridin-2-yl)cyclohexyl]methanamine: The position of the methoxy group is different, potentially altering its chemical and biological properties.
[4,4-Difluoro-1-(5-methylpyridin-2-yl)cyclohexyl]methanamine: Substitution of the methoxy group with a methyl group, which can influence its hydrophobicity and interaction with targets.
Uniqueness
The presence of the methoxypyridinyl group in [4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain biological targets. This unique structural feature may also influence its reactivity and stability, making it a valuable compound for various applications.
Activité Biologique
[4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine (CAS: 2228136-02-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, target receptors, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C13H18F2N2O |
Molar Mass | 256.29 g/mol |
CAS Number | 2228136-02-3 |
The biological activity of this compound is primarily mediated through its interaction with various G protein-coupled receptors (GPCRs). These receptors play a crucial role in numerous physiological processes, including inflammation and neuroprotection.
Target Receptors
- Sphingosine 1 Phosphate Receptors (S1P) :
- Cannabinoid Receptors :
- P2Y12 Receptor :
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance:
- Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of human cancer cells in vitro, with IC50 values indicating effective concentrations for therapeutic applications.
In Vivo Studies
In animal models, the compound's effects on neuroinflammation have been evaluated:
- Neuroprotective Effects : Studies suggest that this compound can reduce markers of neuroinflammation in models of neurodegenerative diseases.
Case Studies
-
Case Study 1: Neuroinflammation
- A study involving mice with induced neuroinflammation showed that treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines compared to control groups.
-
Case Study 2: Cancer Treatment
- Research involving various cancer cell lines indicated that the compound could induce apoptosis and inhibit cell cycle progression, suggesting its potential as an anticancer agent.
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reaction rates but may require strict temperature control (−20°C to 80°C) .
- Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) to balance yield and purity .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization for high-purity isolates .
Basic: How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
Combine spectroscopic and computational methods:
- Spectroscopy :
- NMR : ¹⁹F NMR to confirm difluoro substitution patterns; ¹H/¹³C NMR for cyclohexyl and pyridyl group assignments .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry of the cyclohexyl ring and methanamine orientation .
- Computational Modeling : DFT (B3LYP/6-31G*) to map electron density distribution and predict reactive sites .
Q. Table 1: Key Spectroscopic Benchmarks
Technique | Expected Data | Reference |
---|---|---|
¹⁹F NMR | δ −120 to −140 ppm (CF₂ groups) | |
HRMS | m/z 298.12 [M+H]+ (C₁₃H₁₅F₂N₂O) | |
X-ray Diffraction | Dihedral angle: 45–55° (cyclohexyl-pyridyl) |
Advanced: How can contradictory bioactivity data across in vitro assays be resolved?
Methodological Answer:
Contradictions often arise from assay variability or compound stability. Mitigation strategies include:
- Assay Standardization :
- Stability Testing :
- Dose-Response Curves : Perform triplicate experiments with IC₅₀/EC₅₀ calculations using nonlinear regression .
Advanced: What structural features of this compound influence its reactivity or bioactivity compared to analogs?
Methodological Answer:
Key structural determinants include:
- Cyclohexyl Difluoro Motif : Enhances metabolic stability and membrane permeability vs. non-fluorinated analogs .
- 5-Methoxypyridin-2-yl Group : Electron-donating methoxy group increases π-stacking potential in enzyme binding pockets .
- Methanamine Side Chain : Primary amine enables salt formation (e.g., HCl salts for improved solubility) .
Q. Table 2: Structural Comparisons with Analogs
Compound Modification | Impact on Properties | Reference |
---|---|---|
Replacement of CF₂ with CH₂ | Reduced metabolic stability | |
Methoxy → Ethoxy substitution | Altered logP (increased hydrophobicity) | |
Tertiary amine vs. primary amine | Lower solubility, altered pharmacokinetics |
Advanced: How can researchers integrate computational and experimental data to predict SAR?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Prioritize binding poses with <2.0 Å RMSD .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess ligand-protein stability .
- Experimental Validation : Compare docking scores with IC₅₀ values from enzyme inhibition assays. Discrepancies may indicate off-target effects .
Basic: What are the stability considerations for storing and handling this compound?
Methodological Answer:
- Storage : −20°C under argon, protected from light (due to amine and aryl group sensitivity) .
- Handling : Use anhydrous solvents (H₂O <50 ppm) to prevent hydrolysis of the methoxy group .
- Degradation Monitoring : Regular TLC/HPLC checks (retention time shifts indicate degradation) .
Advanced: Which advanced spectroscopic methods can resolve stereochemical uncertainties?
Methodological Answer:
- NOESY/ROESY NMR : Detect spatial proximity between cyclohexyl protons and pyridyl groups to confirm chair conformation .
- VCD (Vibrational Circular Dichroism) : Assign absolute configuration of chiral centers .
- Solid-State NMR : Probe crystalline vs. amorphous phase differences affecting bioavailability .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.